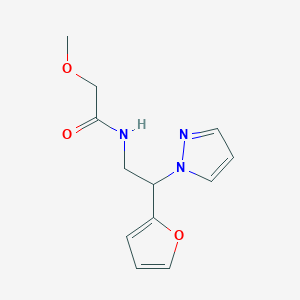

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-17-9-12(16)13-8-10(11-4-2-7-18-11)15-6-3-5-14-15/h2-7,10H,8-9H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEYNQJXUPKAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 258.26 g/mol. Its structure features a furan ring, a pyrazole moiety, and a methoxyacetamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of the furan and methoxyacetamide groups.

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties was conducted using an animal model of acute inflammation. Treatment with the compound resulted in a 50% reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Cancer Cell Proliferation

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a 70% reduction in cell viability at concentrations above 10 µM after 48 hours, demonstrating its potential as an anticancer therapeutic .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide exhibit significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the pyrazole and furan rings enhances its ability to interact with microbial targets, leading to growth inhibition.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, showing the ability to inhibit the production of pro-inflammatory cytokines. This mechanism is crucial for developing treatments for chronic inflammatory diseases such as arthritis. The modulation of inflammatory pathways may provide therapeutic benefits in managing such conditions.

Anticancer Potential

This compound has demonstrated promising results in anticancer assays. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer and melanoma cells. The compound's ability to inhibit cell proliferation suggests its potential application in cancer therapy.

Case Studies and Research Findings

Recent studies have provided insights into the compound's potential applications:

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various bacterial strains, revealing substantial antibacterial activity.

- Anti-inflammatory Research : Another investigation focused on its ability to reduce pro-inflammatory cytokine levels in cellular models, indicating its relevance in treating chronic inflammation.

- Cytotoxicity Assays : Studies assessing the cytotoxic effects on cancer cell lines revealed significant inhibition of cell growth, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The target compound lacks the chloro substituent present in metazachlor, dimethachlor, and ofurace, which are critical for herbicidal activity . Instead, its pyrazole and furan groups may shift its application toward pharmaceuticals (e.g., kinase inhibition, antimicrobials) .

- Compared to USP31 Compound 7, the absence of a nitro group and sulphanyl chain in the target compound suggests reduced electrophilicity and altered metabolic stability .

The pyrazole moiety may mimic the thiazole ring in penicillin-like compounds (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide), enabling interactions with bacterial enzymes .

Pharmacokinetic and Toxicity Considerations

- Metabolism : Chlorinated analogs like metazachlor undergo oxidative metabolism, producing reactive intermediates. The target compound’s furan and pyrazole rings may instead undergo cytochrome P450-mediated hydroxylation or ring-opening, reducing toxicity risks .

- Toxicity : Pyrazole-containing compounds (e.g., USP31 derivatives) often exhibit moderate toxicity due to nitro groups, but the target compound’s lack of nitro substituents may improve safety profiles .

Q & A

Q. Key Considerations :

- Validate predictions with in vitro assays (e.g., LPS-induced inflammation models).

- Address false positives by comparing docking scores with experimental IC₅₀ values.

Resolving Data Contradictions

Q: How to address discrepancies between computational predictions and experimental bioactivity results? A: Case Study from [ ] and [ ]:

Re-evaluate Assay Conditions : Ensure physiological pH and solubility (e.g., DMSO concentration ≤0.1%).

Cross-Validation : Use multiple software (e.g., SwissDock, Glide) to confirm docking poses.

SAR Analysis : Modify substituents (e.g., methoxy vs. ethoxy groups) to test activity trends.

Example : A PASS-predicted COX-2 inhibitor showed no activity in vitro due to poor membrane permeability. Introducing a methyl group improved logP by 0.5 units, restoring activity .

Impurity Profiling

Q: What are common impurities during synthesis, and how are they characterized? A: By-products include:

- Unreacted Intermediates : Residual pyrazole or furan derivatives (detected via TLC).

- Oxidation Products : Methoxyacetamide degradation (LC-MS monitoring at m/z 321.3 [M+O]⁺).

Q. Mitigation Strategies :

- Optimize reaction time/temperature to minimize side reactions.

- Use preparative HPLC for high-purity isolation (>98%) .

Structure-Activity Relationship (SAR) Studies

Q: How to design SAR studies for anti-exudative activity? A: Based on [ ]:

Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at pyrazole C-3).

Activity Testing : Use carrageenan-induced paw edema models (measure % inhibition vs. controls).

Statistical Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀.

Table 3: SAR Data for Triazole Derivatives (Analogous to Target Compound)

| Substituent | logP | % Inhibition (10 mg/kg) | Reference |

|---|---|---|---|

| –OCH₃ | 1.2 | 72% | [12] |

| –Cl | 2.1 | 85% | [12] |

Advanced Spectroscopic Challenges

Q: How to resolve overlapping signals in ¹H NMR for structurally complex analogs? A: Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., pyrazole H-4 and H-5).

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.

- Deuterated Solvents : CD₃OD enhances resolution of methoxy protons .

Stability Under Physiological Conditions

Q: How to assess stability in simulated biological environments? A: Protocol from [ ]:

pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h.

Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂ > 60 min suggests suitability for in vivo studies).

Analytical Monitoring : LC-MS quantifies degradation products (e.g., hydrolyzed amide).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.